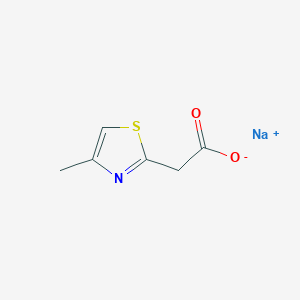
sodium;2-(4-methyl-1,3-thiazol-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “sodium;2-(4-methyl-1,3-thiazol-2-yl)acetate” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of the compound involves specific synthetic routes and reaction conditions. The synthesis typically includes a series of chemical reactions that lead to the formation of the desired compound. These reactions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of the compound is scaled up to meet demand. This involves optimizing the synthetic routes to ensure cost-effectiveness and efficiency. The industrial production methods may include continuous flow processes, batch reactions, and the use of advanced technologies to monitor and control the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving the compound typically use common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions may vary, including different temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds.
Applications De Recherche Scientifique
The compound has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound may have biological activity and can be used in studies related to cellular processes and biochemical pathways.
Medicine: It may have potential therapeutic applications and can be studied for its effects on different biological targets.
Industry: The compound can be used in industrial processes, including the production of materials, chemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. It may bind to receptors, enzymes, or other proteins, leading to a series of biochemical events that result in its observed effects. The exact mechanism can vary depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
The compound can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar structures or functional groups.
Uniqueness
The uniqueness of the compound lies in its specific chemical structure, reactivity, and applications. It may have distinct properties that make it suitable for particular scientific or industrial uses.
Conclusion
Understanding the compound “sodium;2-(4-methyl-1,3-thiazol-2-yl)acetate” involves exploring its synthesis, reactions, applications, and mechanism of action. By comparing it with similar compounds, we can appreciate its unique characteristics and potential contributions to various fields of science and industry.
Propriétés
IUPAC Name |
sodium;2-(4-methyl-1,3-thiazol-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S.Na/c1-4-3-10-5(7-4)2-6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEZRGOLVACBTR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6NNaO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide](/img/structure/B7817941.png)

![2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B7817978.png)
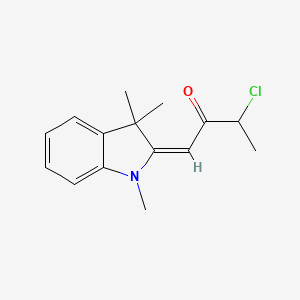
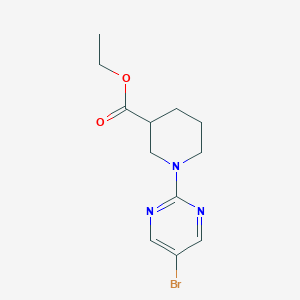

![6-chloro-2-(chloromethyl)-1H-imidazo[1,2-a]pyridin-4-ium;chloride](/img/structure/B7817997.png)
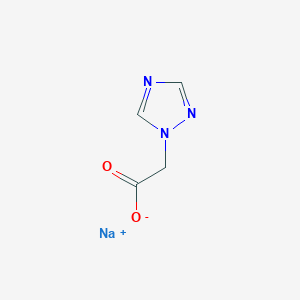
![2-chloro-N-[2-(dimethylamino)ethyl]-N-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride](/img/structure/B7818007.png)
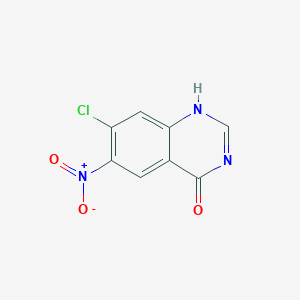
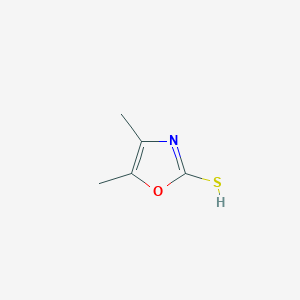
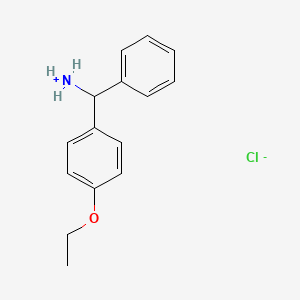
![2-({2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B7818040.png)
